3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol
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Overview
Description
3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol typically involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of a Knoevenagel condensation reaction, where the aldehyde or ketone reacts with the 2-aminobenzothiazole in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.
Industry: Used in the development of new materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol.
Benzothiazole: The parent compound of the benzothiazole family.
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one: Another benzothiazole derivative with similar biological activities
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy group and the propanol side chain. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H13NO2S |
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Molecular Weight |
223.29 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-3-methoxypropan-1-ol |
InChI |
InChI=1S/C11H13NO2S/c1-14-9(6-7-13)11-12-8-4-2-3-5-10(8)15-11/h2-5,9,13H,6-7H2,1H3 |
InChI Key |
LJQNEQDXUHGLHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCO)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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